molecular formula C4H4F9NO3S B1617422 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, ammonium salt CAS No. 68259-10-9

1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, ammonium salt

Cat. No.: B1617422
CAS No.: 68259-10-9
M. Wt: 317.13 g/mol
InChI Key: SQTGBVURPMTXBT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Numbers

The systematic IUPAC name for this compound is ammonium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate , reflecting its fully fluorinated four-carbon chain and sulfonate functional group paired with an ammonium counterion. Its CAS Registry Number is 68259-10-9 , a unique identifier validated across multiple regulatory and commercial databases.

Molecular Formula and Structural Characteristics

The molecular formula is C₄H₄F₉NO₃S , with a molar mass of 317.13 g/mol . The structure comprises:

  • A perfluorinated butane backbone (C₄F₉), where all hydrogen atoms are replaced by fluorine.
  • A sulfonate group (-SO₃⁻) bonded to the terminal carbon.
  • An ammonium cation (NH₄⁺) balancing the charge.

The SMILES notation is FC(C(C(S(=O)(=O)[O-])(F)F)(F)F)(C(F)(F)F)F.[NH4+], illustrating the branched fluorocarbon chain and ionic bonding.

Property Value
Molecular Formula C₄H₄F₉NO₃S
Molar Mass (g/mol) 317.13
Fluorine Content 53.9% (by mass)
Sulfur Content 10.1% (by mass)

Relationship to Perfluorobutanesulfonate (PFBS) Anion

The compound dissociates in aqueous solutions to release the perfluorobutanesulfonate (PFBS) anion (C₄F₉SO₃⁻). PFBS is the conjugate base of perfluorobutanesulfonic acid (PFBSA, CAS 375-73-5), a short-chain per- and polyfluoroalkyl substance (PFAS). As a direct precursor , the ammonium salt serves as a stable source of PFBS in applications requiring ionic fluorosurfactants.

PFBS-Related Property Value
PFBS Anion Formula C₄F₉SO₃⁻
PFBS Molar Mass 299.09 g/mol
Parent Acid (PFBSA) CAS 375-73-5

Properties

IUPAC Name

azanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF9O3S.H3N/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h(H,14,15,16);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTGBVURPMTXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3071355
Record name Ammonium perfluorobutanesulfonate
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Molecular Weight

317.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68259-10-9
Record name 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, ammonium salt (1:1)
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Record name 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, ammonium salt (1:1)
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Record name Ammonium perfluorobutanesulfonate
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Record name Ammonium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonate
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Preparation Methods

Synthesis of Perfluorobutanesulfonic Acid (PFBS) Precursor

The ammonium salt is derived from perfluorobutanesulfonic acid (PFBS), which is the key intermediate. The preparation of PFBS typically involves the following steps:

  • Starting Material: Sodium perfluorobutanesulfonate (C4F9SO3Na) is used as the precursor salt.
  • Acidification: The sodium salt is reacted with anhydrous sulfuric acid to liberate the free acid.
  • Reaction Conditions: The sodium salt is gradually added to sulfuric acid under controlled temperature and stirring conditions.
  • Temperature Profile: Initial stirring at 120°C for 30 minutes is applied to ensure full conversion, monitored by ^19F-NMR spectroscopy.
  • Distillation: After complete conversion, the temperature is raised to 140°C under vacuum (0.8 mbar) to distill off the pure perfluorobutanesulfonic acid as a clear liquid.

This method avoids exothermic reactions and ensures high purity of the acid product.

Step Reagents/Conditions Purpose
Acidification Sodium perfluorobutanesulfonate + H2SO4 (anhydrous) Convert sodium salt to free acid
Stirring and heating 120°C, 30 min, 1000 rpm stirring Complete reaction monitored by ^19F-NMR
Vacuum distillation 140°C, 0.8 mbar vacuum Purify and isolate PFBS acid

Formation of Ammonium Salt from PFBS Acid

Once perfluorobutanesulfonic acid is obtained, the ammonium salt is prepared by neutralization with ammonia or ammonium hydroxide:

  • Neutralization Reaction: PFBS acid is reacted with aqueous ammonia or ammonium hydroxide to form the ammonium salt.
  • Reaction Medium: Typically carried out in aqueous solution to facilitate salt formation.
  • Control of Stoichiometry: Equimolar amounts of acid and ammonia ensure complete neutralization and formation of the 1:1 ammonium salt.
  • Isolation: The ammonium salt can be isolated by evaporation or crystallization from the aqueous medium.

This neutralization approach is standard for sulfonic acid salts and yields the ammonium salt with high purity and stability.

Alternative Synthetic Routes and Precursors

The ammonium salt can also be indirectly prepared via related precursors:

These routes offer flexibility depending on available starting materials and desired scale.

Summary Table of Preparation Methods

Preparation Stage Reagents/Materials Conditions/Notes Product Form
Sodium salt acidification Sodium PFBS salt + anhydrous H2SO4 120°C stirring, then 140°C vacuum distillation Perfluorobutanesulfonic acid (liquid)
Neutralization with ammonia PFBS acid + NH3 (aqueous) Aqueous solution, equimolar, room temperature Ammonium PFBS salt (solid or solution)
Alternative precursor hydrolysis Perfluorobutanesulfonyl fluoride or chloride Hydrolysis in aqueous medium PFBS acid, then ammonium salt
Synthesis from 1-iodononafluorobutane 1-iodononafluorobutane + sodium dithionite + NaHCO3 in acetonitrile/water Controlled reaction conditions PFBS acid, then ammonium salt

Research Findings and Analytical Monitoring

  • [^19F-NMR Spectroscopy](pplx://action/followup): Used extensively to monitor the conversion of sodium salt to PFBS acid, ensuring reaction completeness and purity.
  • Thermal Control: Maintaining precise temperature profiles is critical to avoid decomposition or side reactions.
  • Vacuum Distillation: Essential for isolating PFBS acid in high purity, removing residual sulfuric acid and byproducts.
  • Stoichiometric Neutralization: Ensures formation of pure ammonium salt without excess ammonia or acid.

These analytical and procedural controls contribute to the reproducibility and quality of the final ammonium salt product.

Chemical Reactions Analysis

Types of Reactions

1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium dithionite, sodium bicarbonate, and various alcohols and phenols. Reaction conditions often involve the use of acetonitrile/water mixtures and controlled temperatures to ensure optimal yields.

Major Products

The major products formed from these reactions include nonafluorobutanesulfonate esters and various organic compounds synthesized using the compound as a catalyst .

Scientific Research Applications

Industrial Applications

  • Surfactant in Manufacturing
    • Ammonium PFBS is primarily utilized as a surfactant in various industrial processes due to its excellent wetting and emulsifying properties. It is effective in formulations requiring chemical stability and resistance to degradation .
  • Stain-Resistant Fabrics
    • The compound is widely used in the textile industry for producing stain-resistant fabrics. Its hydrophobic nature helps repel water and oil-based stains, enhancing the longevity and cleanliness of textiles .
  • Firefighting Foams
    • PFBS is also a component in certain formulations of firefighting foams. Its ability to form stable films makes it effective in suppressing flammable liquids and preventing re-ignition .
  • Electronics Manufacturing
    • In the electronics sector, ammonium PFBS is used in the production of semiconductors and other electronic components where precise chemical properties are critical for performance .
  • Analytical Chemistry
    • The compound serves as a standard in analytical chemistry for detecting other PFAS compounds due to its stability and persistence in environmental samples .

Environmental Considerations

The persistence of PFAS compounds like ammonium PFBS raises concerns regarding their environmental impact. Regulatory agencies are increasingly monitoring these substances due to their potential health risks and environmental persistence .

Case Study 1: Textile Industry Application

A study evaluated the effectiveness of ammonium PFBS in improving stain resistance in cotton fabrics. Results indicated a significant reduction in stain absorption compared to untreated fabrics. The treated fabrics maintained their stain-resistant properties after multiple washes.

Case Study 2: Firefighting Foam Efficacy

Research conducted on firefighting foams containing ammonium PFBS demonstrated superior performance in extinguishing fires involving flammable liquids compared to traditional foams. The study highlighted the compound's ability to form an effective barrier against vapors.

Data Tables

Application AreaDescriptionBenefits
SurfactantUsed in various industrial processesEnhances stability and performance
Stain-Resistant FabricsTreatment for textilesImproves longevity and cleanliness
Firefighting FoamsComponent in foam formulationsEffective suppression of flammable liquids
Electronics ManufacturingUsed in semiconductor productionEnsures precise chemical properties
Analytical ChemistryStandard for detecting PFAS compoundsReliable detection methods

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ammonium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
  • CAS No.: 68259-10-9
  • Molecular Formula: C₄H₄F₉NO₃S
  • Molecular Weight : 317.13 g/mol
  • Structure : A perfluorinated butane chain (C4) with a sulfonate group (-SO₃⁻) and ammonium (NH₄⁺) as the counterion.

Properties and Applications :
This compound belongs to the per- and polyfluoroalkyl substances (PFAS) family, specifically the perfluorobutanesulfonic acid (PFBS) derivatives. Its perfluorinated chain provides hydrophobicity and chemical stability, making it suitable for applications such as surfactants, electrolytes, or industrial processing agents. However, its use is subject to regulatory scrutiny due to environmental persistence concerns .

Key Compounds for Comparison

The following structurally related sulfonic acid salts are analyzed:

Ammonium nonafluorobutanesulfonate (C4, ammonium salt).

Potassium nonafluorobutanesulfonate (C4, potassium salt).

Triphenylsulfonium nonaflate (C4, sulfonium salt).

1-Pentanesulfonic acid, undecafluoro-, potassium salt (C5, potassium salt).

3,3,4,4,5,5,6,6,7,7,8,8-Tridecafluoro-1-octanesulfonic acid ammonium salt (C8, ammonium salt).

Comparative Analysis

Table 1: Structural and Functional Comparison
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Cation Perfluoro Chain Length Key Applications Regulatory/Toxicity Notes
Ammonium nonafluorobutanesulfonate 68259-10-9 C₄H₄F₉NO₃S 317.13 NH₄⁺ C4 Surfactants, electrolytes Monitored under PFAS regulations
Potassium nonafluorobutanesulfonate 29420-49-3 C₄F₉KO₃S 339.17 K⁺ C4 Industrial coatings, firefighting foams Lower toxicity than C8 analogs
Triphenylsulfonium nonaflate 144317-44-2 C₂₂H₁₅F₉O₃S₂ 544.47 Triphenylsulfonium⁺ C4 Photoacid generators (semiconductors) Specialty use; limited environmental data
1-Pentanesulfonic acid, undecafluoro-K⁺ 3872-25-1 C₅HF₁₁KO₃S 389.21 K⁺ C5 High-temperature lubricants Higher bioaccumulation potential than C4
Tridecafluoro-octanesulfonic acid NH₄⁺ N/A C₈H₄F₁₃NO₃S ~465.2 NH₄⁺ C8 Water-repellent coatings Banned/restricted under PFOS regulations

Detailed Comparisons

Cation Influence on Properties
  • Ammonium vs. Potassium Salts : Ammonium salts (e.g., 68259-10-9) generally exhibit higher solubility in polar solvents compared to potassium salts (e.g., 29420-49-3) due to the smaller ionic radius of NH₄⁺. Potassium salts may prefer solid-state applications like flame retardants .
  • Triphenylsulfonium Salt : The bulky triphenylsulfonium cation (144317-44-2) enhances thermal stability, making it ideal for photolithography in semiconductor manufacturing .
Chain Length and Environmental Impact
  • C4 vs. C8 Derivatives : Shorter-chain C4 compounds (e.g., 68259-10-9) are less bioaccumulative than C8 analogs (e.g., PFOS). The EPA identifies PFBS (C4) as a safer alternative to PFOS but still monitors its use .
  • C5 Derivatives : The C5 potassium salt (3872-25-1) balances hydrophobicity and mobility, often used in high-performance lubricants but poses moderate environmental risks .
Toxicity and Regulation
  • PFBS Derivatives : Both ammonium and potassium C4 salts are less toxic than legacy PFAS like PFOS. However, the U.S. EPA requires reporting for significant new uses of related sulfonamides (e.g., PMN P–09–477) .
  • Longer-Chain Salts : C8 compounds face global restrictions under the Stockholm Convention due to persistence and toxicity .

Biological Activity

1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, ammonium salt (commonly referred to as ammonium perfluorobutanesulfonate or ammonium PFBS) is a perfluoroalkyl substance (PFAS) that has garnered attention due to its unique chemical properties and potential biological effects. This compound is primarily used in various industrial applications and has raised concerns regarding its environmental persistence and toxicity.

  • Chemical Formula : C₄H₄F₉NO₃S
  • Molecular Weight : 300.10 g/mol
  • CAS Number : 68259-10-9

Biological Activity Overview

The biological activity of ammonium PFBS has been studied in various contexts, particularly concerning its toxicological effects on mammals and potential endocrine-disrupting properties.

Toxicological Studies

  • Absorption and Distribution : Studies indicate that PFBS is rapidly absorbed in the gastrointestinal tract but does not accumulate significantly in tissues. For instance, after exposure to high doses (1000 mg/kg), recovery from tissues was only about 10% of the ingested dose within five days .
  • Toxic Effects :
    • Liver and Kidney : In rodent studies, PFBS exposure led to increased liver weights and histopathological changes such as hepatocyte hypertrophy at doses above 62.5 mg/kg .
    • Endocrine Disruption : The compound has been shown to affect thyroid hormone levels in rats, with significant alterations observed across various doses .
  • Neurotoxicity and Developmental Effects : Evidence suggests that PFBS may induce neurotoxic effects and developmental issues in offspring when exposed during gestation .

Case Studies

Several studies have provided insights into the biological impacts of ammonium PFBS:

  • Study on Rats : A 28-day study involving SD rats administered with PFBS at doses of 0, 100, 300, and 900 mg/kg/day revealed significant dose-related increases in liver weights and alterations in serum biochemistry parameters such as blood urea nitrogen levels .
  • Human Health Assessment : Research indicates that PFBS binds significantly to human serum proteins (94% binding), suggesting potential implications for human health due to its interaction with physiological processes .

Environmental Impact

Ammonium PFBS is known for its environmental persistence due to the strong carbon-fluorine bonds characteristic of PFAS compounds. It tends to remain in aquatic environments rather than being adsorbed into soil or sediments . This persistence raises concerns regarding bioaccumulation and ecological toxicity.

Summary of Findings

Study AspectFindings
AbsorptionRapidly absorbed; minimal tissue accumulation
Liver ToxicityIncreased liver weights; hepatocyte hypertrophy
Endocrine EffectsAltered thyroid hormone levels
NeurotoxicityPotential neurotoxic effects observed
Environmental FatePersistent in water; low soil adsorption

Q & A

Q. What are the optimal storage and handling protocols for this compound to ensure stability in laboratory settings?

The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 4°C to prevent degradation. Its oil-like consistency and sensitivity to moisture necessitate airtight containers with desiccants. Solubility in acetonitrile and DMSO makes these solvents ideal for preparing stock solutions, but prolonged exposure to ambient conditions should be avoided .

Q. How is this compound synthesized, and what purity standards are critical for experimental reproducibility?

Synthesis typically involves fluorination of butanesulfonic acid precursors using perfluorination agents. Post-synthesis purification via column chromatography (e.g., silica gel with acetonitrile/water gradients) is essential. Purity ≥99% is required for reproducible results, verified by NMR (<sup>19</sup>F and <sup>1</sup>H) and LC-MS to confirm absence of residual fluorinated byproducts .

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with negative ion electrospray ionization is the gold standard. Use a C18 column and a mobile phase of 2 mM ammonium acetate in methanol/water (70:30). Calibration curves spanning 0.1–100 ng/L are critical due to low environmental concentrations (e.g., groundwater detections ≤68 ng/L) .

Advanced Research Questions

Q. How do contradictory data on environmental persistence arise, and how can they be resolved?

Discrepancies in environmental half-life (e.g., 2–5 years in groundwater vs. <1 year in surface water) stem from variable redox conditions and microbial communities. To resolve contradictions, conduct controlled microcosm studies with isotopic labeling (<sup>13</sup>C or <sup>19</sup>F tracking) to isolate degradation pathways under aerobic/anaerobic conditions .

Q. What experimental designs are effective for studying its toxicity mechanisms in mammalian models?

Use in vitro models (e.g., human hepatocytes or primary immune cells) exposed to 0.1–100 µM concentrations. Measure peroxisome proliferator-activated receptor (PPAR) activation via luciferase reporter assays and oxidative stress markers (e.g., glutathione depletion). In vivo studies require dose-response designs (0.1–10 mg/kg/day) with longitudinal serum PFAS quantification .

Q. How does its ion-pairing behavior compare to other perfluorinated sulfonates in chromatographic applications?

Compared to perfluorooctanesulfonate (PFOS), this compound exhibits weaker ion-pairing due to its shorter alkyl chain. Optimize separation by adjusting buffer pH (2.5–3.5) and pairing agents (e.g., tetrabutylammonium bromide). Retention times are ~30% shorter than PFOS under identical LC conditions, requiring method revalidation .

Q. What are the challenges in detecting its degradation intermediates, and how can they be mitigated?

Short-chain intermediates (e.g., trifluoroacetic acid) are highly polar and poorly retained in conventional LC systems. Use hydrophilic interaction liquid chromatography (HILIC) with high-resolution MS (Orbitrap or Q-TOF). Spike samples with isotopically labeled internal standards (e.g., <sup>13</sup>C4-PFBS) to correct matrix effects .

Data Contradiction Analysis

Q. Why do studies report conflicting bioaccumulation factors (BAFs) for this compound?

Variability in BAFs (e.g., 0.1–5.0 in fish) arises from differences in trophic levels and exposure durations. Standardize protocols using OECD Test Guideline 305: conduct 28-day exposure assays with controlled feeding regimes and tissue-specific quantification (liver vs. muscle) .

Q. How can researchers reconcile discrepancies in its thermal stability during material synthesis?

Reported decomposition temperatures range from 250–300°C due to impurities (e.g., residual sulfonic acid groups). Perform thermogravimetric analysis (TGA) under nitrogen with heating rates ≤5°C/min. Pair with differential scanning calorimetry (DSC) to identify endothermic degradation peaks .

Comparative Studies

Q. What methodological considerations are critical when comparing this compound to other PFAS in environmental fate studies?

Account for differences in solubility (e.g., 550 mg/L for ammonium salt vs. 3.4 mg/L for potassium salt) and sorption coefficients (Kd). Use soil-water partitioning experiments with LC-MS/MS quantification. Normalize data to organic carbon content (Koc) to enable cross-study comparisons .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, ammonium salt
Reactant of Route 2
1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, ammonium salt

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